Cas no 112569-60-5 (3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI))

3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) structure
112569-60-5 structure
Product Name:3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
Número CAS:112569-60-5
MF:C27H32O10
Megavatios:516.536989212036
CID:160442
Update Time:2024-03-05

3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI) Propiedades químicas y físicas

Nombre e identificación

    • 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester (9CI)
    • 3-Furancarboxylic acid,(3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzox
    • 2H-3,9a-Methano-1-benzoxepin,3-furancarboxylic acid deriv.
    • 3-Furancarboxylicacid,6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diylester, [3R-(3a,5b,5aa,6a,9b,9aa,10R*)]-
    • Eumaitenol
    • 3-Furancarboxylic acid, (3R,5S,5aS,6S,9S,9aS,10R)-6-(acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester (9CI)
    • [3R-(3alpha,5beta,5aalpha,6alpha,9beta,9aalpha,10R*)]-6-(Acetyloxy)octahydro-9-hydroxy-2,2,5a,9-trimethyl-2H-3,9a-methano-1-benzoxepin-5,10-diyl ester 3-furancarboxylic acid
    • Renchi: 1S/C27H32O10/c1-15(28)34-19-6-9-25(4,31)27-21(36-23(30)17-8-11-33-14-17)18(24(2,3)37-27)12-20(26(19,27)5)35-22(29)16-7-10-32-13-16/h7-8,10-11,13-14,18-21,31H,6,9,12H2,1-5H3/t18-,19+,20-,21+,25-,26+,27+/m1/s1
    • Clave inchi: GUBOYPRFUPUJMI-ABEZMFPMSA-N
    • Sonrisas: [C@@H]12[C@H](OC(C3C=COC=3)=O)[C@]3(OC1(C)C)[C@@](O)(C)CC[C@@H]([C@@]3(C)[C@H](OC(C1C=COC=1)=O)C2)OC(C)=O

Atributos calculados

  • Calidad precisa: 272.08309
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 10
  • Recuento de átomos pesados: 37
  • Xlogp3: 2.824

Propiedades experimentales

  • Denso: 1.34±0.1 g/cm3(Predicted)
  • Punto de ebullición: 598.8±50.0 °C(Predicted)
  • PSA: 52.54
  • PKA: 13.90±0.70(Predicted)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Xiamen PinR Bio-tech Co., Ltd.
Essenoi Fine Chemical Co., Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD